![molecular formula C19H19ClF2N2O3S B2457536 5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide CAS No. 451512-06-4](/img/structure/B2457536.png)
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide
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Description
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide is a chemical compound that has been extensively studied in scientific research due to its potential therapeutic applications. This compound is also known by its chemical name, PF-06463922. PF-06463922 is a selective inhibitor of the protein kinase called MAP4K4. The inhibition of MAP4K4 has been shown to have potential therapeutic benefits in various diseases, including cancer, inflammation, and metabolic disorders.
Scientific Research Applications
Chemical Design and Synthesis
Compounds with complex functionalities, such as "5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide", are often explored for their unique chemical properties and potential as lead compounds in drug discovery. The design and synthesis of such compounds can provide valuable insights into structure-activity relationships, helping to identify molecular features that contribute to biological activity. For instance, the design of novel derivatives as agonists of benzodiazepine receptors highlights the importance of specific functional groups in binding to receptors and exerting pharmacological effects (Faizi et al., 2017).
Material Science Applications
In material science, the synthesis of polymorphs and understanding their behavior under different conditions, such as pressure, can offer insights into the stability and physical properties of materials. This knowledge is crucial for applications ranging from pharmaceuticals to electronic materials. Research on the effect of pressure on polymorphs of tolazamide, for instance, sheds light on how molecular packing and density affect material properties (Fedorov et al., 2017).
Antimicrobial and Antioxidant Properties
The exploration of novel compounds for antimicrobial and antioxidant properties remains a crucial area of research. Compounds with specific functional groups, similar to "5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide", may be investigated for their potential to inhibit the growth of harmful microorganisms or for their ability to scavenge free radicals, contributing to the development of new therapeutic agents or preservatives. Studies on the synthesis and antioxidant properties of certain azepine derivatives illustrate the potential of such compounds in various biological applications (Kumar & Naik, 2010).
Pharmacological Applications
The integration of specific functional groups into compound structures can also target the modulation of biological pathways, potentially leading to the development of new drugs. For instance, research into benzodiazepine receptor agonists demonstrates the therapeutic potential of compounds with carefully designed molecular features for treating conditions such as convulsions and anxiety (Faizi et al., 2017).
properties
IUPAC Name |
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O3S/c20-16-11-13(5-7-18(16)22)23-19(25)15-12-14(6-8-17(15)21)28(26,27)24-9-3-1-2-4-10-24/h5-8,11-12H,1-4,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWXRKRFIMLEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepan-1-ylsulfonyl)-N-(3-chloro-4-fluorophenyl)-2-fluorobenzamide |
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